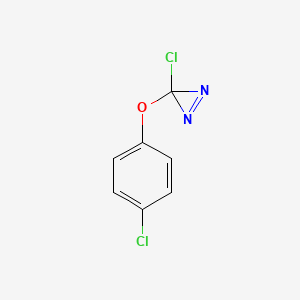

3-Chloro-3-(4-chlorophenoxy)-3H-diazirene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

651306-47-7 |

|---|---|

Molecular Formula |

C7H4Cl2N2O |

Molecular Weight |

203.02 g/mol |

IUPAC Name |

3-chloro-3-(4-chlorophenoxy)diazirine |

InChI |

InChI=1S/C7H4Cl2N2O/c8-5-1-3-6(4-2-5)12-7(9)10-11-7/h1-4H |

InChI Key |

IJJNEHCBDANZHW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1OC2(N=N2)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3 Chloro 3 4 Chlorophenoxy 3h Diazirene and Analogous Structures

General Synthetic Routes to 3H-Diazirines from Ketones and Amidines

The construction of the 3H-diazirine ring system is typically achieved through two primary pathways: the oxidation of diaziridine intermediates derived from ketones or the direct conversion of amidines.

A prevalent method for synthesizing 3H-diazirines begins with a corresponding ketone. wikipedia.org This process involves the initial conversion of the ketone into a diaziridine, a three-membered ring with two saturated nitrogen atoms. wikipedia.org The general approach involves several steps:

Ammonolysis/Amination : The ketone is treated with ammonia (B1221849), often in a solvent like methanol, to form an imine, which then reacts with an aminating agent. nih.govnih.gov A common aminating agent is hydroxylamine-O-sulfonic acid (HOSA). wikipedia.orgrsc.org This sequence leads to the intramolecular cyclization to form the diaziridine ring. wikipedia.org

Alternative Oximation Route : An alternative pathway to the diaziridine involves the initial formation of an oxime from the ketone by reacting it with hydroxylammonium chloride. wikipedia.org The resulting oxime is then activated by converting its hydroxyl group into a better leaving group, typically by tosylation or mesylation. Subsequent treatment with ammonia displaces the tosyl or mesyl group to form the diaziridine. wikipedia.orgacs.org

Oxidation : The final step is the oxidation of the diaziridine to the corresponding 3H-diazirine. wikipedia.org Various oxidizing agents can be employed for this transformation, including silver oxide (Ag₂O), iodine in the presence of a base like triethylamine (B128534) (I₂/Et₃N), or even electrochemical methods. wikipedia.orgnih.gov One-pot procedures where the diaziridine is formed in situ and then oxidized without isolation have also been developed to improve efficiency. nih.gov

The choice of oxidant and reaction conditions can be crucial for achieving good yields and avoiding side reactions.

Table 1: Common Oxidizing Agents for Diaziridine to Diazirine Conversion

| Oxidizing Agent | Typical Conditions | Reference(s) |

| Silver(I) oxide (Ag₂O) | Organic solvent | nih.govresearchgate.net |

| Iodine and Triethylamine (I₂/NEt₃) | Organic solvent, often at low temperatures | wikipedia.orgnih.gov |

| Potassium Permanganate (KMnO₄) | - | acs.org |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone | wikipedia.org |

| Phenyliodonium (B1259483) diacetate (PIDA) | With ammonia for one-pot synthesis from ketones | researchgate.netorganic-chemistry.org |

| t-Butyl hypochlorite (B82951) (t-BuOCl) | For aliphatic ketones in one-pot synthesis | researchgate.net |

The Graham reaction provides a direct route to 3-halo-3H-diazirines from amidines. wikipedia.org This method is particularly relevant for the synthesis of 3-Chloro-3-(4-chlorophenoxy)-3H-diazirene. The reaction involves the oxidation of an amidine with a hypohalite reagent, such as sodium hypochlorite or t-butyl hypochlorite. researchgate.netwikipedia.org

The key features of the Graham reaction are:

It starts from an amidine, which can often be prepared from the corresponding nitrile via the Pinner reaction. wikipedia.org

It uses a hypohalite as the oxidant. wikipedia.org

The halogen from the hypohalite is incorporated into the final diazirine product. wikipedia.org

This reaction offers a streamlined approach to halogenated diazirines, which are valuable intermediates themselves, as the halogen can be displaced by various nucleophiles to introduce other functional groups. wikipedia.org

Strategies for Introducing Chloro and Phenoxy Substituents into the Diazirine Scaffold

To synthesize the target molecule, this compound, specific strategies are required to introduce both the chloro and the 4-chlorophenoxy groups.

The synthesis of diazirines bearing aryl-halide groups, such as the 4-chlorophenyl moiety in the target molecule, typically involves starting with a precursor that already contains this structural feature. For instance, in a ketone-based synthesis, one would start with a ketone that has the 4-chlorophenoxy group attached. researchgate.net

A common strategy involves:

Starting with a commercially available aryl halide, for example, 4-bromotoluene (B49008) or a similar substituted aromatic compound. researchgate.net

Functionalizing this starting material to introduce the necessary carbonyl group for diazirine formation. This could involve, for example, a Grignard reaction followed by reaction with an appropriate electrophile to form a ketone. nih.gov

The resulting ketone, now containing the aryl-halide moiety, can then be converted to the diazirine through the diaziridine oxidation pathway described in section 2.1.1. researchgate.net

Palladium-catalyzed cross-coupling reactions have also been explored for the synthesis of functionalized diazirines, which could potentially be used to introduce aryl-halide groups. nih.gov

The formation of the aryl-ether linkage (the phenoxy group) is a critical step. This can be achieved either before or after the formation of the diazirine ring. A common method for forming aryl-ether bonds is the Williamson ether synthesis or related nucleophilic aromatic substitution reactions. However, for a molecule like this compound, it is more likely that the aryl-ether linkage is established in the precursor molecule.

Advanced Synthetic Techniques for Functionalized Diazirines

Research in diazirine chemistry has led to the development of more advanced and efficient synthetic methods. These techniques often focus on improving yields, functional group tolerance, and operational simplicity.

One-Pot Syntheses : To circumvent the often tedious isolation of diaziridine intermediates, one-pot procedures have been developed. nih.gov These methods combine the formation of the diaziridine and its subsequent oxidation into a single synthetic operation. For example, using phenyliodonium diacetate (PIDA) or t-butyl hypochlorite as the oxidant in the presence of ammonia allows for the direct conversion of ketones to diazirines. researchgate.net

Flow Chemistry and Automated Synthesis : The synthesis of diazirines has been adapted to automated systems, which can improve reproducibility and safety, especially when handling potentially unstable intermediates. nih.gov

Polymer-Supported Synthesis : The synthesis of diazirine-containing polymers via controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmentation chain-Transfer) and ATRP (Atom-Transfer Radical Polymerization) has been demonstrated. acs.org This allows for the creation of macromolecules with photoreactive cross-linking capabilities.

Late-Stage Functionalization : Strategies for modifying an existing diazirine molecule are also of great interest. This can involve electrophilic aromatic substitution on an aryl-substituted diazirine or nucleophilic displacement of a halogen on a 3-halo-diazirine. researchgate.net For instance, thallation of (alkoxyphenyl)diazirines followed by iodination or nitration has been used to create a family of substituted aryldiazirines. researchgate.net

These advanced techniques are expanding the accessibility and diversity of functionalized diazirines for a wide range of applications. nih.gov

Unconventional Diaziridine and Diazirine Synthesis Approaches

The synthesis of diaziridines, the essential precursors to diazirines, has traditionally relied on methods involving liquid ammonia and subsequent oxidation. However, recent advancements have introduced several unconventional strategies to overcome the challenges associated with these classical routes, such as the use of hazardous reagents and difficult product isolation. rsc.orgnih.gov

One notable unconventional method involves the use of resin-bound sulfonyl oximes. In this solid-phase synthesis approach, a commercially available polystyrene-sulfonyl chloride is reacted with an oxime to create a solid-supported intermediate. This immobilized substrate is then treated with ammonia in dioxane to yield the corresponding diaziridine. nih.gov This technique offers the advantage of simplified purification, as excess reagents and byproducts can be washed away from the resin-bound product. This solid-support strategy has been shown to be compatible with subsequent reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC) and amidation, allowing for the construction of more complex functionalized molecules directly on the solid support before cleavage. nih.gov

Another significant development is the ammonia-free synthesis of diaziridines. A reported method for preparing 3-trifluoromethyl-3-phenyldiaziridine avoids the use of liquid ammonia by first converting a ketone into an N-trimethylsilyl (N-TMS) ketimine using lithium bis(trimethylsilyl)amide. nih.gov Methanolysis of the N-TMS ketimine provides the free imine, which can then undergo cyclization to the diaziridine. nih.govnih.gov This approach is particularly valuable for substrates that may be sensitive to the harsh conditions of traditional methods.

One-pot syntheses of 3H-diazirines from ketones represent a further streamlining of the synthetic process. By adding a base to the conventional reaction mixture of a ketone, ammonia, and an aminating agent like hydroxylamine-O-sulfonic acid (HOSA), the in-situ formed diaziridine can be directly dehydrogenated to the corresponding 3H-diazirine without the need for isolating the intermediate. nih.gov Different oxidizing agents can be employed in these one-pot procedures; for instance, t-butyl hypochlorite (t-BuOCl) has been found effective for aliphatic ketones. mdpi.com

| Method | Key Reagents/Features | Advantages | Example Application | Reference |

| Solid-Phase Synthesis | Resin-bound sulfonyl oximes, NH₃-dioxane | Simplified purification, potential for library synthesis | Synthesis of 3-trifluoromethyl-3-phenyldiaziridine | rsc.orgnih.gov |

| Ammonia-Free Synthesis | Lithium bis(trimethylsilyl)amide (LiN(TMS)₂), Methanol, p-toluenesulfonyl hydroxylamine (B1172632) | Avoids use of liquid ammonia, milder conditions | Synthesis of 3-trifluoromethyl-3-phenyldiaziridine | nih.govnih.gov |

| One-Pot Diazirine Synthesis | Ketone, NH₃/MeOH, HOSA, Base/Oxidant (e.g., t-BuOCl) | Procedural efficiency, avoids intermediate isolation | Direct conversion of aliphatic ketones to 3H-diazirines | nih.govmdpi.com |

| CS₂-Mediated Synthesis | Hydrazide, Carbon disulfide (CS₂), Potassium hydroxide (B78521) (KOH) | Unconventional reagents for N-monosubstituted diaziridines | Formation of diaziridine from a hydrazide precursor | nih.gov |

Stereoselective Synthesis of Diazirine-Containing Compounds

The generation of stereochemically defined diazirine-containing compounds is of significant interest, particularly for applications in chemical biology and medicinal chemistry. The stereochemistry of the final diazirine is dictated by the synthesis of its diaziridine precursor. Diaziridines possess nitrogen atoms that are configurationally stable under normal conditions, allowing for the isolation of distinct stereoisomers. arkat-usa.org Therefore, the stereoselective synthesis of the three-membered diaziridine ring is the critical step.

Diastereoselective synthesis of N-monosubstituted diaziridines has been achieved from simple, achiral starting materials. A one-step method reacting ketones, aldehydes, and amines in the presence of hydroxylamine-O-sulfonic acid (HOSA) and a weak inorganic base like sodium bicarbonate (NaHCO₃) can create up to three new stereocenters with high diastereoselectivity. nih.govrsc.org The choice of base and the control of pH are crucial factors in these reactions. For instance, pH-controlled diastereoselective synthesis of diaziridines coupled with neurotransmitter amino acids has been demonstrated, where adjusting the pH with sodium hydroxide during the addition of HOSA allowed for the selective formation of different diastereomers. nih.govresearchgate.net

Asymmetric synthesis, which aims to produce a single enantiomer, has also been explored. One approach involves the aziridination of N-tosyl aldimines using a modified hydroxylamine under phase-transfer catalysis conditions. nih.gov While initial attempts with potassium carbonate as the base were suboptimal, using tripotassium phosphate (B84403) (K₃PO₄) significantly improved the reaction rate and selectivity. nih.gov Furthermore, optically active trifluoromethyl-substituted diaziridines have been synthesized, highlighting the progress in creating chiral diaziridine precursors for complex diazirine targets. nih.gov These stereochemically pure diaziridines can then be oxidized to the corresponding enantiopure diazirines, preserving the stereochemical integrity established in the first stage. rsc.org

| Stereoselective Approach | Substrates | Key Reagents/Conditions | Stereochemical Outcome | Reference |

| Diastereoselective Three-Component Reaction | Ketones, Aldehydes, Amines | Hydroxylamine-O-sulfonic acid (HOSA), NaHCO₃ | High diastereoselectivity, formation of up to three stereocenters | rsc.orgnih.govrsc.org |

| pH-Controlled Diastereoselective Synthesis | Aldehydes, Amines (e.g., amino acids) | HOSA, pH adjustment with NaOH | Control over diastereomeric ratio | nih.govresearchgate.net |

| Asymmetric Phase-Transfer Catalysis | N-Tosyl aldimines, Modified hydroxylamine | Phase-transfer catalyst, K₃PO₄ | Enantio- and diastereoselective formation of diaziridines | nih.gov |

Photochemical and Thermal Reactivity of 3 Chloro 3 4 Chlorophenoxy 3h Diazirene

Photolytic Generation of Reactive Carbene Species from Diazirines

The photolysis of diazirines is a well-established method for generating carbenes, which are highly reactive intermediates with a divalent carbon atom. researchgate.net This process is initiated by the absorption of ultraviolet (UV) light, leading to the extrusion of molecular nitrogen and the formation of a carbene. nih.gov

Mechanism of Nitrogen Extrusion and Carbene Formation upon UV Irradiation

Upon irradiation with UV light, typically around 350-380 nm, diazirines undergo a photochemical reaction. nih.gov This process can lead to the formation of a carbene and molecular nitrogen. nih.gov The initial step involves the excitation of the diazirine molecule to an electronically excited state. From this excited state, the molecule can lose a molecule of nitrogen (N₂), a very stable molecule, which drives the reaction forward. youtube.com This nitrogen extrusion results in the formation of a highly reactive carbene intermediate. nih.gov The carbene can then react with surrounding molecules. nih.gov

Recent studies on alkyl diazirines suggest a two-step pathway where the diazirine first isomerizes to a diazo intermediate, which then absorbs a second photon to form the carbene. nih.govspringernature.com However, other research indicates that some diazirines can directly form carbenes upon photolysis. researchgate.net The exact mechanism can be influenced by the structure of the diazirine and the reaction conditions.

Influence of Substituents on Carbene Spin State (Singlet vs. Triplet)

The substituents on the diazirine ring play a crucial role in determining the spin state of the resulting carbene, which can exist as either a singlet or a triplet. The spin state, in turn, dictates the carbene's reactivity. Singlet carbenes, where the two non-bonding electrons are paired in the same orbital, are generally more reactive and can undergo insertion reactions into C-H, O-H, and N-H bonds. nih.govnih.gov Triplet carbenes, with two unpaired electrons in different orbitals, exhibit different reactivity patterns.

The photolysis of 3-aryl-3-(trifluoromethyl)diazirines has been shown to produce singlet carbenes. nih.gov For instance, the photolysis of 3-(4-tolyl)-3-(trifluoromethyl)diazirine generates a singlet carbene that readily inserts into the N-H bond of diethylamine. nih.gov The nature of the substituents can influence the energy gap between the singlet and triplet states, thereby favoring the formation of one over the other. Aryl groups, like the 4-chlorophenoxy group in the title compound, can influence the carbene's properties.

Formation and Reactivity of Diazo Intermediates in Diazirine Photolysis

While the direct formation of carbenes is a primary pathway in diazirine photolysis, the isomerization to a linear diazo compound is a significant competing process. researchgate.netnih.gov This diazo intermediate can then either thermally or photochemically decompose to generate a carbene or participate in its own set of reactions. nih.govnih.gov

Interconversion Pathways between Diazirines, Carbenes, and Diazo Compounds

The photochemical and thermal relationship between diazirines, carbenes, and diazo compounds is complex and involves several interconversion pathways. Upon UV irradiation, diazirines can undergo ring-opening to form a diazo intermediate. researchgate.netnih.gov This isomerization is often a reversible process, with the diazo compound capable of cyclizing back to the diazirine upon irradiation with a different wavelength of light. rsc.org

The diazo intermediate itself is photoactive and can absorb a photon to extrude nitrogen and form a carbene. nih.gov This suggests a sequential mechanism where the diazirine is first converted to the diazo compound, which then acts as the immediate precursor to the carbene. nih.govspringernature.com However, as mentioned earlier, direct conversion of the diazirine to the carbene can also occur. researchgate.net The relative importance of these pathways depends on factors such as the diazirine's structure and the photolysis wavelength. acs.org

Table 1: Possible Photolysis Pathways of Diazirines

| Model | Pathway | Description |

| Model I | A → B → C → D | Simplified sequential model where diazirine (A) forms a diazo intermediate (B), which then forms a carbene (C) before yielding the final product (D). nih.gov |

| Model II | A → B → C → D and A → C → D | A more comprehensive model that includes both the sequential pathway and a direct pathway from the diazirine (A) to the carbene (C). nih.govspringernature.com |

| Model III | A → B (spontaneous) → C → D | Assumes the conversion of the diazo intermediate (B) to the carbene (C) occurs spontaneously without further irradiation. nih.gov |

| Model IV | A → B → D and A → C → D | Involves no conversion from the diazo intermediate (B) to the carbene (C). nih.gov |

Table based on proposed models for alkyl diazirine photolysis. nih.govspringernature.com

pH-Dependence and Selectivity of Diazo Intermediate Reactions

The reactivity of the diazo intermediate can be highly dependent on the pH of the reaction medium. nih.gov In the presence of an acid, the diazo compound can be protonated to form a diazonium ion. rsc.orgmasterorganicchemistry.com This diazonium ion is a potent alkylating agent and can react with nucleophiles. rsc.org

For example, the reaction of alkyl diazirines with acidic amino acid residues is pH-dependent. nih.gov The proton transfer from the acidic residue to the diazo intermediate is a critical step, leading to the formation of a cationic intermediate that then reacts with the conjugate base. nih.gov This pH-dependent reactivity highlights the importance of the diazo intermediate in certain biological labeling experiments. nih.gov The selectivity of these reactions can be tuned by controlling the pH, which affects the protonation state of both the diazo intermediate and the substrate. nih.gov

Thermal Decomposition Pathways and Kinetics of Chlorodiazirines

In addition to photolysis, diazirines can also decompose upon heating. The study of the thermal decomposition of chlorodiazirines provides valuable insights into their stability and reaction mechanisms.

The thermal decomposition of 3-chloro-3-methoxydiazirine has been shown to be a unimolecular process that follows first-order kinetics. rsc.org The reaction proceeds via a direct two-bond cleavage to yield nitrogen and methoxychlorocarbene. rsc.org The activation parameters for this decomposition have been determined in both the gas phase and in solution. rsc.org

Table 2: Kinetic Data for the Thermal Decomposition of 3-Chloro-3-methoxydiazirine

| Phase | Arrhenius A-factor (s⁻¹) | Activation Energy (kJ/mol) |

| Gas Phase | 10¹³.⁰⁶ | 101.5 |

| Methanol | 10¹³.⁵² | 101.1 |

Data from the study of the thermal decomposition of 3-chloro-3-methoxydiazirine. rsc.org

The influence of substituents on the thermal decomposition pathway is significant. Depending on the nature of the substituents, the decomposition can proceed through either a one-bond or a two-bond rupture of the diazirine ring. rsc.org For 3-chloro-3-methoxydiazirine, a direct two-bond cleavage is the proposed mechanism. rsc.org Further research on the thermal decomposition of 3-chloro-3-(4-chlorophenoxy)-3H-diazirene would be necessary to determine its specific kinetic parameters and decomposition pathway.

Unimolecular Pyrolysis and Activation Energy Studies

The thermal decomposition of chlorodiazirines, including 3-Chloro-3-(4-chlorophenoxy)-3H-diazirine, is a first-order unimolecular reaction. rsc.org Studies on a range of 3-chloro-3-alkyldiazirines have determined their Arrhenius parameters, providing insight into the energy requirements of their decomposition. For instance, the activation energies for several 3-chloro-3-alkyldiazirines are in a relatively narrow range, suggesting similar decomposition mechanisms. rsc.org While specific data for the 4-chlorophenoxy substituted diazirine is not detailed in the provided results, the general trend for related compounds indicates that the pyrolysis proceeds via the intermediate formation of a carbene. rsc.org The rate of decomposition is largely unaffected by the solvent, though the subsequent reactions of the carbene can be solvent-dependent. researchgate.net

Table 1: Arrhenius Parameters for the Thermal Decomposition of Various 3-Chloro-3-alkyldiazirines rsc.org

| Compound | log₁₀A (s⁻¹) | Activation Energy (Ea) (cal/mol) |

| 3-Chloro-3-ethyldiazirine | 13.985 ± 0.047 | 30,450 ± 85 |

| 3-Chloro-3-n-propyldiazirine | 13.980 ± 0.034 | 30,980 ± 34 |

| 3-Chloro-3-isopropyldiazirine | 14.011 ± 0.043 | 30,590 ± 80 |

| 3-Chloro-3-t-butyldiazirine | 13.36 ± 0.20 | 29,500 ± 350 |

Note: The data in this table is for illustrative purposes based on related compounds and not for this compound itself.

Proposed Carbene Intermediates in Thermal Reactions

The thermal decomposition of 3-chloro-3-aryldiazirines is proposed to proceed through the formation of a carbene intermediate. rsc.orgresearchgate.net This is supported by trapping experiments where the intermediate carbene reacts with a substrate like cyclohexene (B86901) to form norcaranes. researchgate.net The nature of the substituents on the aryl ring can influence the stability and reactivity of the carbene intermediate. Both photochemical and thermal activation of diazirines lead to the generation of these highly reactive carbene species. nih.gov

Reaction Mechanisms of Diazirine-Derived Carbenes

Intermolecular C-H, N-H, and O-H Insertion Reactions

Carbenes generated from diazirines are highly reactive species capable of inserting into various X-H bonds, where X can be carbon, nitrogen, or oxygen. nih.govchemtube3d.com

C-H Insertion: These reactions are particularly useful in synthesis as they allow for the functionalization of unactivated C-H bonds. chemtube3d.com The mechanism of C-H insertion depends on the spin state of the carbene. Singlet carbenes can insert in a concerted manner, while triplet carbenes react through a two-step radical pathway. chemtube3d.com The efficiency of C-H insertion can be influenced by the electronic properties of the diazirine precursor. nih.gov For instance, electron-donating groups on an aryl diazirine can enhance the yield of C-H insertion products. nih.gov

N-H Insertion: Carbenes readily react with amines and amides in N-H insertion reactions. nih.govnih.gov These reactions have been utilized in the synthesis of chiral amides with high enantioselectivity through co-catalysis with rhodium and chiral squaramide. nih.gov The development of N-H insertion reactions has been explored with various amines, including aromatic and aliphatic amines. researchgate.net

O-H Insertion: The insertion of carbenes into O-H bonds, particularly in phenols, is a competing reaction to C-H insertion. nih.gov However, strategies have been developed to favor C-H functionalization over O-H insertion, for example, by using a combination of a rhodium(II) catalyst and a specific ligand like Xantphos. nih.gov

Intramolecular Rearrangements and Cycloaddition Reactions

Besides insertion reactions, carbenes derived from diazirines can undergo intramolecular rearrangements and participate in cycloaddition reactions.

Intramolecular Rearrangements: A significant side reaction for carbenes is intramolecular rearrangement. nih.gov The installation of certain groups, like a trifluoromethyl group, has been shown to reduce the likelihood of such rearrangements, leading to more controlled reactivity. nih.gov

Cycloaddition Reactions: Carbenes react with alkenes in [2+1] cycloaddition reactions to form cyclopropanes. ulaval.ca For example, the photolysis of 3-chloro-3-(4-chlorophenyl)-3H-diazirine in the presence of styrene (B11656) yields the corresponding chlorocyclopropane. ulaval.ca Carbenes can also participate in formal [4+3] cycloaddition reactions with 1,3-dienes, which can proceed through a tandem cyclopropanation/Cope rearrangement pathway, to form seven-membered rings. chemrxiv.org

Strategies for Tuning Diazirine Photoreactivity and Selectivity

The photoreactivity and selectivity of diazirines and the resulting carbenes can be tuned through various strategies, primarily by modifying the electronic properties of the diazirine precursor.

Electronic Effects: The electronic nature of substituents on the aryl ring of a diazirine can significantly impact its reactivity. Electron-donating groups can stabilize the singlet carbene, leading to more selective C-H insertion reactions. nih.gov Conversely, electron-withdrawing groups can affect the activation energy and the wavelength of maximum absorption (λmax). nih.gov

Catalyst Control: In carbene transfer reactions, the choice of catalyst plays a crucial role in controlling selectivity. For instance, rhodium(II) catalysts are widely used to mediate carbene reactions, and the ligand on the rhodium center can influence the stereoselectivity of the reaction. nih.govprinceton.edu Triarylboranes have also emerged as catalysts for generating carbene intermediates from diazo compounds. nih.gov

Reaction Conditions: The reaction conditions, such as the solvent and the presence of additives, can also influence the outcome of carbene reactions. For example, the stereoselectivity of cyclopropanation reactions can be affected by the polarity of the solvent. researchgate.net

Advanced Spectroscopic and Analytical Characterization of 3 Chloro 3 4 Chlorophenoxy 3h Diazirene and Its Reactive Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of diazirine compounds and for probing the mechanisms of their photochemical reactions. It provides detailed information about the atomic arrangement and chemical environment within the molecule. For diazirines, ¹H and ¹³C NMR are routinely used to confirm the integrity of the synthesized compound, while ¹⁵N NMR, particularly with ¹⁵N-labeled compounds, offers direct insight into the unique three-membered ring structure.

Upon photochemical activation, NMR is invaluable for tracking the transformation of the diazirine into its reactive intermediates, primarily the corresponding diazo compound and carbene. By acquiring spectra over time during irradiation, it is possible to monitor the disappearance of signals corresponding to the diazirine and the appearance of new signals for the photoproducts, providing kinetic and mechanistic data.

Detection and Characterization of Transient Diazo Species via Hyperpolarized NMR

The diazo isomer of a diazirine is often a transient and unstable intermediate, making its detection and characterization by conventional NMR challenging. Hyperpolarization techniques, such as Signal Amplification By Reversible Exchange (SABRE), have emerged as a powerful solution to this problem. nih.gov SABRE can dramatically enhance NMR signals, particularly for ¹⁵N nuclei, by transferring spin order from parahydrogen. nih.govacs.org

In studies on analogous ¹⁵N₂-labeled diazirines, the SABRE-SHEATH (Signal Amplification By Reversible Exchange in Shield Enables Transfer to Heteronuclei) method has been used to generate massive signal enhancements. nih.govnih.gov For instance, a single-scan hyperpolarized spectrum can achieve a signal-to-noise ratio hundreds of times greater than a spectrum acquired with conventional thermal polarization over many scans. nih.govacs.org This profound sensitivity boost enables the real-time NMR detection of the unstable diazo species formed upon photoisomerization of the diazirine. acs.org The identity of the transient diazo compound can be further confirmed through trapping experiments, for example, by reacting it with an agent like N-phenyl maleimide (B117702) to form a stable bicyclic pyrazoline adduct, which can then be fully characterized by NMR. acs.orgresearchgate.net

Table 1: Hyperpolarized ¹⁵N NMR Data for a Model Diazo Compound This table presents representative data from a study on a related silyl-ether-substituted diazirine to illustrate the power of the technique.

| Parameter | Value | Description | Citation |

| Signal Enhancement | ~15,000-fold | Signal intensity increase over thermal equilibrium for the parent diazirine. | nih.gov |

| SNR (Thermal) | ~7 (128 scans) | Signal-to-Noise Ratio for the parent diazirine under normal conditions. | nih.govacs.org |

| SNR (Hyperpolarized) | ~230 (1 scan) | Signal-to-Noise Ratio for the parent diazirine after hyperpolarization. | nih.govacs.org |

| Chemical Lifetime (Diazo) | 100 ± 5 s | The half-life of the unstable diazo intermediate in CD₃OD solution. | acs.orgbohrium.com |

| Magnetic State Lifetime (Diazo) | 12 ± 1 s | The lifetime of the hyperpolarized nuclear spin state of the diazo intermediate. | acs.orgbohrium.com |

Probing Nuclear Spin States of Diazirines and Photoproducts

Beyond signal enhancement, hyperpolarization methods allow for the preparation and study of specific nuclear spin states. Diazirines can be prepared in a nuclear spin singlet state, an NMR-inactive or "silent" state where the spins of the two ¹⁵N nuclei are anti-aligned. acs.orgarxiv.org The photochemical isomerization of the diazirine to its corresponding diazo compound serves as a unique switch to "unlock" and observe this singlet state. acs.orgresearchgate.net

As the diazirine converts to the diazo isomer, the singlet state is largely conserved, but the change in chemical structure makes it NMR-active and detectable. acs.org The presence and lifetime of these singlet states in both the diazirine precursor and the diazo product can be validated by comparing experimental nutation behavior with theoretical simulations. acs.orgresearchgate.net This approach provides deep mechanistic insights, confirming that the photochemical pathway can be used to access and probe these long-lived spin states, which would otherwise be invisible to NMR. acs.orgresearchgate.net

Mass Spectrometry (MS) for Reaction Monitoring and Adduct Identification

Mass spectrometry (MS) is a vital analytical tool for monitoring the photochemical reactions of 3-Chloro-3-(4-chlorophenoxy)-3H-diazirine and identifying its products. By coupling a real-time photoreaction system with an in-line MS detector, the photolysis process can be followed with high sensitivity. nih.gov This setup allows for monitoring the time-dependent decrease of the parent diazirine's mass signal and the concurrent increase in signals corresponding to intermediates and final products. nih.gov

A primary application of MS in this context is the identification of covalent adducts formed when the highly reactive carbene or diazo intermediates react with other molecules. nih.gov In photoaffinity labeling experiments, the carbene generated from the diazirine will covalently bond to nearby amino acid residues in a protein binding site. wikipedia.org After proteolysis, high-resolution mass spectrometry is used to identify the modified peptides, thereby pinpointing the site of interaction. nih.govwikipedia.org The technique is also crucial for confirming the products of trapping experiments, such as the pyrazole (B372694) formed when the diazo intermediate is captured with methacrylate (B99206). nih.gov

Infrared (IR) Spectroscopy for Monitoring Photochemical Transformations and Intermediate Detection

Infrared (IR) spectroscopy is a valuable technique for monitoring the bulk chemical transformations during the photolysis of diazirines. The diazirine functional group has a characteristic N=N stretching vibration, and the disappearance of this IR absorption band upon UV irradiation provides a direct measure of the parent compound's consumption.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization

Upon photolysis, the diazirine can extrude dinitrogen to form a highly reactive carbene. This carbene can exist in either a singlet state (with paired electrons) or a triplet state (a diradical with two unpaired electrons). Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is the definitive method for detecting and characterizing paramagnetic species like the triplet carbene.

While the singlet carbene is EPR-silent, the triplet carbene will produce a characteristic EPR spectrum. Analysis of this spectrum can provide detailed information about the electronic structure of the radical, the distribution of the unpaired electrons, and its interaction with the surrounding environment. Therefore, EPR is an essential tool for confirming the generation of the triplet carbene intermediate and for studying its properties during the photochemical reaction of 3-Chloro-3-(4-chlorophenoxy)-3H-diazirine.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Photochemical Activation and Reaction Kinetics

Ultraviolet-Visible (UV-Vis) spectroscopy is fundamental to the study of diazirines for two main reasons: activation and kinetics. Diazirines are designed to be photo-reactive, and they possess a characteristic weak absorption band in the near-UV region, typically around 350-380 nm. nih.govwikipedia.org Irradiation at this wavelength excites the molecule, leading to the cleavage of the C-N and N-N bonds and initiating the chemical cascade that produces the diazo and carbene intermediates. wikipedia.orgresearchgate.net

Furthermore, UV-Vis spectroscopy is a straightforward and effective method for monitoring the kinetics of the photochemical reaction. By holding the irradiation wavelength constant and measuring the decrease in absorbance at the diazirine's λ(max) over time, one can determine the rate of its decomposition. nih.gov This data allows for the calculation of important photochemical parameters, such as the reaction rate constant and the quantum yield of the photolysis process. Systematic modulation of light intensity and irradiation time can also help dissect the reaction mechanism, for instance, by favoring diazo-mediated reactions over carbene-mediated ones. nih.gov

Table 2: Spectroscopic and Photochemical Properties of Aryl Diazirines

| Technique | Property | Typical Value/Observation | Purpose | Citation |

| UV-Vis | λ(max) | ~350-380 nm | Wavelength for photochemical activation. | nih.govwikipedia.org |

| IR | N=N Stretch (Diazirine) | ~1560-1580 cm⁻¹ | Monitor disappearance of starting material. | |

| IR | N≡N Stretch (Diazo) | ~2050-2100 cm⁻¹ | Detect formation of diazo intermediate. | |

| MS | Molecular Ion Peak (M+) | m/z corresponding to the diazirine | Confirm presence and monitor consumption of the starting material. | nih.gov |

| MS | Adduct Peaks | m/z corresponding to trapped intermediates | Identify products of trapping experiments and protein cross-linking. | nih.govnih.gov |

| EPR | Signal | Characteristic spectrum for triplet species | Detect and characterize the triplet carbene intermediate. |

Theoretical and Computational Investigations of 3 Chloro 3 4 Chlorophenoxy 3h Diazirene

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are instrumental in determining the electronic structure and predicting the stability of diazirines. For 3-Chloro-3-(4-chlorophenoxy)-3H-diazirene, the substituents on the diazirine ring, a chlorine atom and a 4-chlorophenoxy group, are expected to significantly influence its properties.

Table 1: Representative Calculated Electronic Properties of Substituted Diazirines (Hypothetical Data Based on Analogous Systems)

| Property | Phenylchlorodiazirine | Diphenyldiazirine | Dichlorodiazirine |

| HOMO Energy (eV) | -6.8 | -6.5 | -7.2 |

| LUMO Energy (eV) | -1.2 | -1.0 | -1.5 |

| HOMO-LUMO Gap (eV) | 5.6 | 5.5 | 5.7 |

| Dipole Moment (Debye) | 2.1 | 1.8 | 0.5 |

Note: This table presents hypothetical data for illustrative purposes, based on general trends observed in computational studies of substituted diazirines.

Computational Modeling of Photochemical Reaction Pathways and Energy Landscapes

The primary photochemical reaction of diazirines is the extrusion of molecular nitrogen (N₂) to generate a carbene intermediate. researchgate.net Computational modeling is essential for mapping the potential energy surface of this reaction, identifying transition states, and calculating activation barriers.

Upon absorption of UV light, this compound is excited to a singlet excited state. From this excited state, the molecule is predicted to undergo rapid nitrogen extrusion. The energy landscape for this process would reveal the pathway from the excited diazirine to the resulting carbene and nitrogen molecule. Computational studies on other diazirines have shown that this process is typically very fast, occurring on the picosecond timescale. researchgate.net

Prediction of Carbene Spin States and Reactivity Profiles

The photolysis of this compound generates a highly reactive carbene: chloro(4-chlorophenoxy)carbene. A key question in carbene chemistry is the spin state of the ground state, which can be either a singlet or a triplet. The spin state dictates the reactivity of the carbene. Singlet carbenes typically undergo concerted reactions, while triplet carbenes behave as diradicals. nih.gov

For chloro(4-chlorophenoxy)carbene, the presence of atoms with lone pairs of electrons (chlorine and oxygen) is expected to stabilize the singlet state. The lone pairs can donate electron density into the empty p-orbital of the singlet carbene, thus lowering its energy. High-level ab initio and DFT calculations on similar halocarbenes and carbonyl carbenes have shown that substituents with lone pairs, such as halogens and methoxy (B1213986) groups, generally lead to a singlet ground state. nih.gov It is therefore highly probable that chloro(4-chlorophenoxy)carbene has a singlet ground state.

The energy difference between the singlet and triplet states is known as the singlet-triplet gap. A negative value for this gap indicates a singlet ground state.

Table 2: Calculated Singlet-Triplet Gaps for Representative Carbenes

| Carbene | Singlet-Triplet Gap (kcal/mol) | Ground State |

| Methylene (CH₂) | 9.0 | Triplet |

| Dichlorocarbene (CCl₂) | -20.0 | Singlet |

| Phenylchlorocarbene | -5.0 | Singlet |

| Carbomethoxychlorocarbene | -16.0 nih.gov | Singlet |

Note: Data is sourced from computational studies on various carbenes.

Density Functional Theory (DFT) Studies on Substituent Effects on Diazirine Properties and Reactivity

DFT is a widely used computational method to investigate the effects of substituents on molecular properties. For this compound, DFT calculations can provide insights into how the chloro and 4-chlorophenoxy groups affect the geometry, electronic structure, and reactivity of the diazirine ring.

Substituent effects can be quantified using various parameters derived from DFT calculations, such as atomic charges, bond lengths, and vibrational frequencies. For instance, the N=N bond length and stretching frequency can be correlated with the stability of the diazirine. Electron-withdrawing substituents are generally expected to shorten the N=N bond and increase its stretching frequency.

Furthermore, DFT can be used to model the reactivity of the diazirine towards various reagents. The calculated molecular electrostatic potential can indicate regions of the molecule that are susceptible to nucleophilic or electrophilic attack.

Molecular Dynamics Simulations to Understand Reactive Intermediate Lifetimes and Diffusion

While quantum chemical calculations provide information on the energetics and pathways of reactions, molecular dynamics (MD) simulations can offer insights into the dynamic behavior of molecules over time. MD simulations could, in principle, be used to study the lifetime and diffusion of the chloro(4-chlorophenoxy)carbene intermediate in a solvent.

However, performing reactive MD simulations for such a short-lived and highly reactive species is computationally very demanding. It requires accurate force fields that can describe bond breaking and formation. To date, there is a lack of specific MD simulation data for this compound or its resulting carbene in the scientific literature. This remains an area for future computational research, which could provide valuable information on the timescale of carbene reactions in different environments.

Future Research Directions and Unexplored Avenues for 3 Chloro 3 4 Chlorophenoxy 3h Diazirene

The unique chemical properties of 3-chloro-3-(4-chlorophenoxy)-3H-diazirine, particularly its ability to generate a highly reactive carbene upon activation, position it as a valuable tool in various scientific domains. However, the full potential of this and related diazirine compounds is yet to be realized. Future research is poised to expand upon its current applications, driven by innovations in synthesis, analytical techniques, computational methods, and interdisciplinary collaborations. The following sections outline key areas of future investigation that promise to unlock new functionalities and applications for diazirine chemistry.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Chloro-3-(4-chlorophenoxy)-3H-diazirene?

- Methodological Answer : The compound can be synthesized via halogenation of diazirine precursors. For example, 3-chlorophenyldiazirine derivatives are typically prepared by reacting benzanudine hydrochloride with aqueous sodium hypochlorite, yielding the target compound alongside byproducts like 1,4-diphenyl-1,4-dichloro-2,3-diaza-1,3-butadiene (4%) and 3,5-diphenyl-1,2,4-oxadiazole (3%) . Key steps include controlled pH adjustment and purification via column chromatography to isolate the desired product.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR are critical for confirming the aromatic and diazirine ring structures.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.

- X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) is widely used for resolving crystal structures, particularly for small molecules with halogen substituents .

Q. What are the primary applications of this compound in academic research?

- Methodological Answer : It serves as a precursor for photolabeling agents in biochemical studies due to the diazirine group’s ability to generate carbenes upon UV irradiation. It is also used in synthesizing heterocyclic intermediates for antimicrobial and antifungal agents .

Advanced Research Questions

Q. How can reaction conditions be optimized to reduce byproduct formation during synthesis?

- Methodological Answer : Byproduct formation (e.g., oxadiazoles or dichlorodiaza compounds) can be minimized by:

- Controlling reaction temperature (0–5°C) to limit side reactions.

- Adjusting stoichiometry of sodium hypochlorite to reduce over-halogenation.

- Using scavengers like thiourea to trap reactive intermediates .

- Data Analysis : A comparative study of yields under varying conditions:

| Temperature (°C) | NaClO Equiv. | Byproduct (%) | Yield (%) |

|---|---|---|---|

| 0–5 | 1.2 | 3 | 60 |

| 25 | 2.0 | 12 | 45 |

Q. How do researchers resolve contradictions in crystallographic data for halogenated diazirines?

- Methodological Answer : Discrepancies in bond lengths or angles (common in halogenated systems) are addressed via:

- Twinned Data Refinement : SHELXL’s twin refinement tools account for crystal twinning .

- DFT Calculations : Comparing experimental data with computational models (e.g., Gaussian) validates structural anomalies .

Q. What are the decomposition pathways of this compound under acidic or basic conditions?

- Methodological Answer :

- Acidic Conditions : Protonation of the diazirine ring leads to ring-opening, forming chlorinated amines.

- Basic Conditions : Hydrolysis generates explosive chloroacetylene derivatives, necessitating neutralization protocols (e.g., slow addition to aqueous ammonia) .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of volatile decomposition products.

- Personal Protective Equipment (PPE) : Acid-resistant gloves and goggles are mandatory.

- Waste Management : React residual material with aqueous ammonia before disposal to neutralize hazardous intermediates .

Data-Driven Research Challenges

Q. How can researchers design derivatives to enhance photostability for biological labeling?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.